Blonanserin Dioxide
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Overview
Description
Blonanserin Dioxide is a derivative of Blonanserin, an atypical antipsychotic used primarily in Japan and South Korea for the treatment of schizophrenia. Blonanserin itself is known for its efficacy in treating both positive and negative symptoms of schizophrenia with fewer side effects compared to other antipsychotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Blonanserin involves the transformation of a compound in formula (II) and N-ethylpiperazine under the catalysis of a base into Blonanserin . The process typically involves high-temperature fusion without a catalyst or solvent, which can be challenging for industrial production due to the high temperatures required (over 170°C) .
Industrial Production Methods
To address the challenges of high-temperature synthesis, a novel method has been developed that uses relatively mild conditions to achieve a higher yield . This method involves the reaction of 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine with N-ethylpiperazine.
Chemical Reactions Analysis
Types of Reactions
Blonanserin undergoes several types of chemical reactions, including:
Oxidation: The compound undergoes hydroxylation of the cyclooctane ring.
N-oxidation and N-deethylation: These reactions occur on the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for hydroxylation and dealkylation agents for N-deethylation .
Major Products
The major products formed from these reactions are the N-deethylated and hydroxylated metabolites, which are active but less potent than the parent compound .
Scientific Research Applications
Blonanserin Dioxide has several scientific research applications:
Chemistry: Used as a reference compound in the study of antipsychotic drugs.
Biology: Investigated for its effects on neurotransmitter systems.
Mechanism of Action
Blonanserin Dioxide exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . This reduces dopaminergic and serotonergic neurotransmission, leading to a reduction in the positive and negative symptoms of schizophrenia . It also shows some blockade of α1-adrenergic receptors .
Comparison with Similar Compounds
Blonanserin Dioxide is unique compared to other atypical antipsychotics due to its specific chemical structure and receptor affinity profile . Similar compounds include:
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.
This compound stands out due to its improved tolerability and reduced side effects, making it a promising option for long-term treatment of schizophrenia .
Properties
Molecular Formula |
C23H30FN3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-4-(4-fluorophenyl)-1-oxido-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-1-ium |
InChI |
InChI=1S/C23H30FN3O2/c1-2-27(29)15-13-25(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)26(23)28/h9-12,17H,2-8,13-16H2,1H3 |
InChI Key |
PEYQECKFRHINHP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCN(CC1)C2=[N+](C3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-])[O-] |
Origin of Product |
United States |
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